molecular formula C27H22N2O5S B11624470 (E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

Cat. No.: B11624470
M. Wt: 486.5 g/mol
InChI Key: VZSIAGNFWGEJIS-ZNTNEXAZSA-N
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Description

(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is a complex organic compound that features a benzothiazolium core, a dimethoxyphenyl group, and a dioxopyrrolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzothiazolium Core: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde to form the benzothiazole ring.

    Introduction of the Dimethoxyphenyl Group: Coupling the benzothiazole intermediate with a dimethoxyphenyl derivative through a palladium-catalyzed cross-coupling reaction.

    Formation of the Dioxopyrrolidinylidene Moiety: Reacting the intermediate with a suitable dioxopyrrolidine derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a fluorescent probe or as a ligand for binding to specific biomolecules.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole.

    Dimethoxyphenyl Derivatives: Compounds with a dimethoxyphenyl group, such as 2,4-dimethoxybenzaldehyde.

    Dioxopyrrolidine Derivatives: Compounds with a dioxopyrrolidine moiety, such as N-hydroxysuccinimide.

Uniqueness

The uniqueness of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(2,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate lies in its combination of these three distinct structural motifs, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H22N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H22N2O5S/c1-15-8-10-16(11-9-15)24(30)22-23(18-13-12-17(33-2)14-20(18)34-3)29(26(32)25(22)31)27-28-19-6-4-5-7-21(19)35-27/h4-14,23,30H,1-3H3/b24-22+

InChI Key

VZSIAGNFWGEJIS-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=C(C=C(C=C5)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=C(C=C(C=C5)OC)OC)O

Origin of Product

United States

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